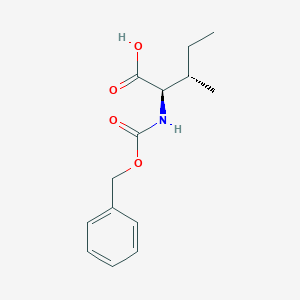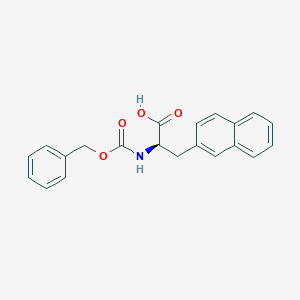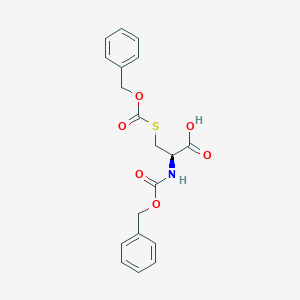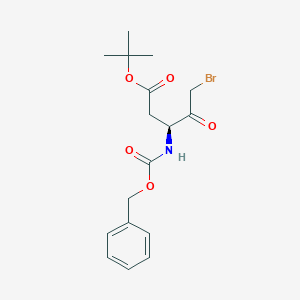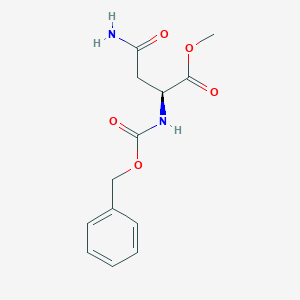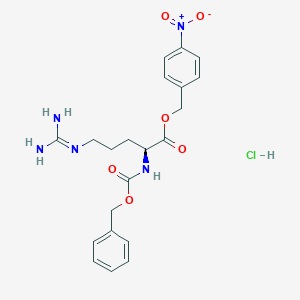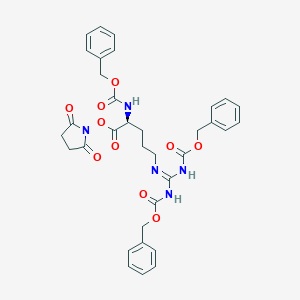
Diethylamine (S)-2-(tritylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylamine is a secondary amine which belongs to the class of dialkylamines . It’s used in a variety of applications including the manufacturing of DEET (an active ingredient in most insect repellent products), rubber accelerator, and pharmaceuticals . The trityl group (triphenylmethyl) is a common protecting group in organic chemistry, often used in the protection of alcohols.
Synthesis Analysis
Diethylamine can be synthesized from ethanol and ammonia under elevated temperature and pressure . The trityl group can be introduced through various methods, one of which is the reaction of an alcohol with triphenylmethyl chloride.Chemical Reactions Analysis
Amines, including diethylamine, act as nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides .Physical And Chemical Properties Analysis
Diethylamine is a colorless liquid with an ammonia-like odor . It’s miscible with water, alcohol, ether, chloroform, and carbon tetrachloride .Aplicaciones Científicas De Investigación
Pharmacological Research on Lysergic Acid Diethylamide (LSD)
Lysergic acid diethylamide (LSD), a compound with a structure that includes diethylamine, has been extensively studied for its psychoactive effects. Initially synthesized in 1938, LSD was explored during the 1950s and 1960s for psychiatric research, including "experimental psychosis" and psychotherapeutic procedures. Recent interest in LSD has focused on its potential for elucidating neural mechanisms of consciousness and experimental treatments for conditions like cluster headaches and terminal illness anxiety (Passie et al., 2008).
Environmental Impact of Amines
A review on the concentrations, sources, fate, and toxicity of amines in surface waters highlights the emergence of amine-based post-combustion CO2 capture technologies as new significant sources of environmental amines. This review underscores the importance of understanding the environmental presence and impacts of amines, which could relate to the broader category of compounds including diethylamine derivatives (Poste et al., 2014).
Novel Drug Formulations
Recent advancements in pharmaceutical formulations have explored the use of oleogels as bases for topical applications, including those containing active ingredients like diclofenac diethylamine. The oleogel base offers benefits such as stability, simplicity in manufacturing, and efficacy, which could be relevant for developing formulations with specific compounds like "Diethylamine (S)-2-(tritylamino)propanoate" (Balasubramanian et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-ethylethanamine;(2S)-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPLCPGMCXDCL-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558446 |
Source


|
| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80514-65-4 |
Source


|
| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




